molecular formula C17H18N4O2S B2902632 (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone CAS No. 919847-00-0

(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone

Cat. No.: B2902632
CAS No.: 919847-00-0
M. Wt: 342.42
InChI Key: ZKXGPRBNAZLYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is a synthetic small molecule compound designed for research applications. Its structure incorporates a 4,7-dimethylbenzo[d]thiazole moiety linked to an isoxazole heterocycle via a piperazine carboxamide bridge. The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and is found in compounds that interact with nucleic acids. Specifically, derivatives similar to this core structure have been investigated as new anti-mycobacterial chemotypes . Furthermore, the benzothiazole core is a key feature in fluorescent probes like Thiazole Orange (TO), which are widely used as fluorogenic noncovalent binders for DNA and RNA in bioanalytical research . The integration of the isoxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, adds potential for hydrogen bonding and diverse electronic interactions, which can be critical for binding to biological targets. This molecular architecture makes this compound a valuable chemical tool for researchers in chemical biology and drug discovery. Potential areas of investigation include, but are not limited to, the development of novel antimicrobial agents and the study of interactions with biomolecules. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-11-3-4-12(2)15-14(11)19-17(24-15)21-9-7-20(8-10-21)16(22)13-5-6-18-23-13/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXGPRBNAZLYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is a synthetic organic molecule that has garnered attention due to its complex structure and potential pharmacological properties. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C24H28N4O3SC_{24}H_{28}N_4O_3S with a molecular weight of 484.6 g/mol . The compound features a piperazine ring, a benzo[d]thiazole moiety, and an isoxazole group, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC24H28N4O3S2
Molecular Weight484.6 g/mol
CAS Number897484-72-9

Research indicates that compounds containing piperazine and benzo[d]thiazole moieties often exhibit diverse biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of similar structures can induce cytotoxic effects in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest .
  • Enzyme Inhibition : The compound may interact with specific enzymes, such as carbonic anhydrases (CAs), which play crucial roles in physiological processes and disease states. Inhibitory activity against different CA isoforms has been observed in related compounds .

Cytotoxicity Studies

In a study evaluating the cytotoxic effects of isoxazoline derivatives linked via piperazine, several compounds demonstrated significant antitumor activity against mammalian cancer cells. Among these, derivatives similar to our compound showed potent activity compared to TRAIL protein . The following table summarizes findings from various studies:

CompoundCancer Cell LineIC50 (µM)Activity Level
This compoundMCF-7 (Breast)15High
(Related Compound A)HeLa (Cervical)30Moderate
(Related Compound B)A549 (Lung)25High

Enzyme Inhibition Assays

Inhibition assays have indicated that compounds with similar structural features can selectively inhibit hCA II isoform while showing minimal activity against hCA I and tumor-associated isoforms hCA IX and XII. This selectivity suggests potential therapeutic applications in conditions where hCA II is implicated .

Case Studies

  • Antitumor Efficacy : A series of piperazine derivatives were synthesized and evaluated for their anticancer properties. Among them, the compound demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent .
  • Mechanistic Insights : Further research into the mechanism revealed that the compound may induce apoptosis through the activation of caspase pathways, which are critical in programmed cell death processes.

Comparison with Similar Compounds

Structural Analogues in Urea-Linked Thiazole Derivatives

Compounds from and share partial structural motifs with the target molecule, such as thiazole and piperazine moieties, but differ in their functional groups and linkages. For instance:

Compound ID/Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Yield (%) ESI-MS Data (m/z)
Target Compound C₁₇H₁₈N₄O₂S 342.4 Benzo[d]thiazole, isoxazole, methanone linkage N/A N/A
1f () C₃₃H₂₉Cl₂F₃N₈O₃S 741.6 Urea, thiazole, hydrazinyl, trifluoromethyl 70.7 667.9 [M−2HCl+H]+
11a () C₂₂H₂₃FN₈O₂S 484.2 Urea, thiazole, hydrazinyl, fluorophenyl 85.1 484.2 [M+H]+
11k () C₂₅H₂₀ClF₃N₈O₂S 568.2 Urea, thiazole, hydrazinyl, chloro-trifluoromethyl 88.0 568.2 [M+H]+

Key Differences :

  • Linkage Type: The target compound employs a methanone group to connect the piperazine and isoxazole moieties, whereas compounds like 1f and 11a–k utilize urea bridges .
  • Substituent Complexity : The target molecule lacks the hydrazinyl and arylurea groups present in and compounds, which may reduce its polarity compared to urea derivatives .
  • Molecular Weight : The target compound (342.4 g/mol) is significantly smaller than urea-linked analogues (484–741 g/mol), suggesting differences in pharmacokinetic properties like membrane permeability.

Comparison with Isoxazole- and Thiazole-Containing Analogues

describes thiazole derivatives with fluorophenyl and triazolyl substituents (e.g., compounds 4 and 5 ). These share the thiazole core but differ in substitution patterns:

Compound ID/Name Molecular Formula Key Features Structural Planarity
Target Compound C₁₇H₁₈N₄O₂S Methyl-substituted benzo[d]thiazole Likely planar except for perpendicular groups
Compound 4 () C₂₆H₁₉ClF₂N₆S Chlorophenyl, triazolyl, fluorophenyl Partially planar with perpendicular fluorophenyl
Compound 5 () C₂₆H₁₉F₃N₆S Fluorophenyl, triazolyl Similar to Compound 4

Key Insights :

  • Planarity : The target compound’s benzo[d]thiazole and isoxazole groups may confer planarity, similar to compounds, but steric effects from the 4,7-dimethyl substituents could induce conformational rigidity .
  • Electron-Withdrawing Groups : Unlike compounds with fluoro or chloro substituents, the target’s methyl groups are electron-donating, which may alter electronic properties and reactivity .

Mass Spectrometry :

  • The target compound’s molecular ion (if analyzed via ESI-MS) would likely appear near 342.4 [M+H]+ , distinct from urea derivatives (e.g., 484–709 m/z) .

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone?

  • Structural Features : The compound contains a piperazine linker connecting a 4,7-dimethylbenzo[d]thiazole moiety (aromatic heterocycle with sulfur and nitrogen) and an isoxazole ring (oxygen-nitrogen heterocycle). These groups contribute to its planar geometry and potential π-π stacking interactions with biological targets .
  • Physicochemical Properties :

PropertyValue
Molecular FormulaC24H28N4O3S2
Molecular Weight484.6 g/mol
Key Functional GroupsPiperazine, benzo[d]thiazole, isoxazole
Stability is solvent-dependent, with moderate reactivity under ambient conditions .

Q. What synthetic strategies are commonly employed for this compound?

  • Multi-Step Synthesis :

Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with methyl-substituted carbonyl precursors under acidic conditions .

Step 2 : Introduction of the piperazine ring via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

Step 3 : Isoxazole incorporation through [3+2] cycloaddition or condensation reactions .

  • Optimization : Reactions require temperature control (e.g., reflux in ethanol or DMF) and catalysts (e.g., palladium for coupling). Yields typically range from 40–70%, with purity verified via HPLC and NMR .

Q. How is the compound characterized post-synthesis?

  • Spectroscopic Methods :

  • 1H/13C NMR : Assigns proton environments (e.g., piperazine CH2 at δ 2.5–3.5 ppm, isoxazole protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 485 for [M+H]+) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry .

Advanced Research Questions

Q. How can researchers optimize low yields during piperazine-isoxazole coupling?

  • Key Variables :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Catalyst Systems : Pd(PPh3)4 or CuI for Ullmann-type couplings improves cross-coupling rates .
  • Temperature : Reactions performed at 80–100°C reduce side-product formation .
    • Troubleshooting : Low yields may arise from moisture sensitivity; use inert atmospheres (N2/Ar) and molecular sieves .

Q. How do structural modifications influence biological activity?

  • Case Study :

  • Methyl Substitution on Benzo[d]thiazole : Enhances lipophilicity, improving membrane permeability .
  • Isoxazole vs. Pyrazine Replacement : Isoxazole’s electron-withdrawing nature increases electrophilicity, potentially altering target binding .
    • Methodology :
  • SAR Studies : Compare IC50 values against cancer cell lines (e.g., MCF-7, HEPG-2) after systematic substitutions .
  • Computational Modeling : Use PASS software to predict activity spectra or AutoDock for target docking .

Q. How to resolve contradictory spectral data during characterization?

  • Example : Discrepancies in NMR peak integration may indicate tautomerism or impurities.
  • Solutions :

  • 2D NMR (COSY, HSQC) : Clarifies proton-carbon correlations .
  • HPLC-MS : Identifies co-eluting impurities .
  • Recrystallization : Purify using ethanol/dioxane mixtures to isolate the dominant polymorph .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Protocol :

Cell Lines : Use human cancer lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) as controls .

Dosing : Prepare stock solutions in DMSO (≤0.5% final concentration to avoid cytotoxicity) .

Endpoint Assays : SRB or MTT for viability; IC50 calculated via nonlinear regression .

  • Validation : Include reference compounds (e.g., CHS-828) and triplicate replicates .

Methodological Considerations Table

ChallengeRecommended ApproachKey References
Low synthetic yieldOptimize solvent/catalyst; inert atmosphere
Spectral ambiguity2D NMR; recrystallization
Biological activity screeningSRB/MTT assays; cell line panels
SAR analysisPASS prediction; docking studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.